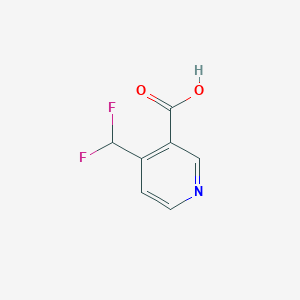
4-(Difluoromethyl)nicotinic acid
描述
4-(Difluoromethyl)nicotinic acid is a chemical compound characterized by the presence of a difluoromethyl group attached to the nicotinic acid structure.
作用机制
Target of Action
4-(Difluoromethyl)nicotinic acid is a useful synthetic intermediate . It can be used to prepare pyridine carboxamides as palm site inhibitors for HCV NS5B polymerase . It can also be used to synthesize pyrazole-based benzamides as inhibitors of the Ca2+ release-activated Ca2+ (CRAC) channel .
Mode of Action
It is known that the compound is used in the synthesis of other compounds, which suggests that it likely interacts with its targets through chemical reactions to form new compounds .
Biochemical Pathways
It is known that the compound is used in the synthesis of other compounds, which suggests that it likely affects the biochemical pathways associated with the synthesis and metabolism of these compounds .
Pharmacokinetics
It is known that the compound is used in the synthesis of other compounds, which suggests that its pharmacokinetic properties likely depend on the properties of these compounds .
Result of Action
It is known that the compound is used in the synthesis of other compounds, which suggests that its effects likely depend on the effects of these compounds .
Action Environment
It is known that the compound is used in the synthesis of other compounds, which suggests that its action, efficacy, and stability likely depend on the environmental conditions under which these compounds are synthesized and used .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 4-(Difluoromethyl)nicotinic acid typically involves the use of trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile as starting materials. The reaction proceeds through a series of steps, including acylation, cyclization, and hydrolysis . The reaction conditions often involve temperatures ranging from -10°C to 100°C and the use of bases for hydrolysis .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity. These methods utilize readily available raw materials and straightforward purification processes, making them suitable for large-scale production .
化学反应分析
Types of Reactions: 4-(Difluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific catalysts .
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications .
科学研究应用
4-(Difluoromethyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other industrial products
相似化合物的比较
- 4-(Trifluoromethyl)nicotinic acid
- 4-(Trifluoromethyl)nicotinonitrile
- 4-(Trifluoromethyl)nicotinamide
Comparison: 4-(Difluoromethyl)nicotinic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to its trifluoromethyl counterparts.
属性
IUPAC Name |
4-(difluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-6(9)4-1-2-10-3-5(4)7(11)12/h1-3,6H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGUXDGGUSETLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















